2-N-Carboxamidonormianserin
Overview
Description
2-N-Carboxamidonormianserin is a novel analogue of mianserin, a tetracyclic antidepressant.
Preparation Methods
The synthesis of 2-N-Carboxamidonormianserin involves several steps, starting with the preparation of mianserin. The synthetic route typically includes the following steps:
Formation of the Tetracyclic Core: The initial step involves the formation of the tetracyclic core structure of mianserin through a series of cyclization reactions.
Introduction of the Carboxamido Group: The carboxamido group is introduced at the 2-N position through a series of substitution reactions, using appropriate reagents and conditions.
Chemical Reactions Analysis
2-N-Carboxamidonormianserin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the reactivity and stability of carboxamido-substituted tetracyclic structures.
Biology: The compound has been investigated for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-N-Carboxamidonormianserin involves its interaction with neurotransmitter receptors in the brain. It is believed to exert its effects by modulating the activity of serotonin and norepinephrine receptors, similar to mianserin. The molecular targets and pathways involved include the inhibition of serotonin reuptake and antagonism of certain adrenergic receptors .
Comparison with Similar Compounds
2-N-Carboxamidonormianserin is similar to other mianserin analogues, such as 2-N-Carboxamidinonormianserin (FCC5). it is unique in its specific substitution pattern and pharmacological profile. Similar compounds include:
2-N-Carboxamidinonormianserin (FCC5): Another analogue of mianserin with a different substitution pattern.
Mianserin: The parent compound, a well-known tetracyclic antidepressant.
Properties
IUPAC Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-18(22)20-9-10-21-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(21)12-20/h1-8,17H,9-12H2,(H2,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDDIMEUPJTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)N)C3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922891 | |
Record name | 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119200-45-2 | |
Record name | 2-N-Carboxamidonormianserin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119200452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,10,14b-Tetrahydrodibenzo[c,f]pyrazino[1,2-a]azepine-2(1H)-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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